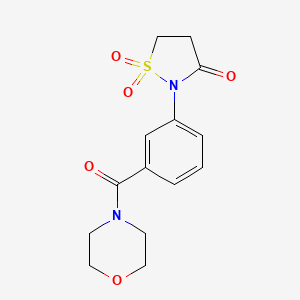

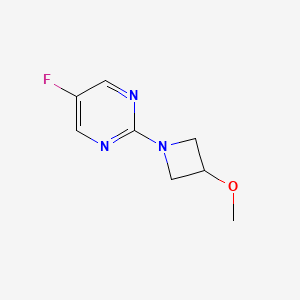

![molecular formula C9H6N4O B2896667 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 206564-17-2](/img/structure/B2896667.png)

7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds is known for their valuable biological properties . The molecular formula of this compound is C9H6N4O .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines involve various chemical reactions. For instance, the condensation of hydrazides with aminopyrimidine Schiff bases under mild oxidation with iron (III) chloride leads to the formation of [1,2,4]triazolo[1,5-a]pyrimidine system .Wissenschaftliche Forschungsanwendungen

Radiolabeling and Receptor Antagonism

7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives, particularly those like SCH 58261, have been synthesized and utilized as potent non-xanthine A2A adenosine receptor antagonists. Tritium-labeled forms of these compounds, such as 3H-SCH 58261, have been developed for high specificity binding to A2A receptors in rat striatal membranes, facilitating detailed receptor characterization and pharmacological studies (Baraldi et al., 1996).

Pharmaceutical Applications

The [1,2,4]triazolo[1,5-a]pyrimidines and their analogs have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. This diverse biological activity profile underscores their potential in medicinal chemistry for developing new therapeutic agents (Pinheiro et al., 2020). Additionally, derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have been used in the design of coordination compounds, showing promising therapeutic properties against diseases such as cancer and parasitic infections (Łakomska & Fandzloch, 2016).

Agrochemical and Antiparasitic Potential

Research has also delved into the application of [1,2,4]triazolo[1,5-a]pyrimidines in agriculture, demonstrating their herbicidal and antiparasitic activities. This highlights their potential in developing new agrochemical products for effective pest management and disease control (Salas et al., 2017).

Synthetic and Structural Studies

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves various methodologies, offering insights into their chemical properties and the potential for developing novel compounds with enhanced biological activities. These studies are crucial for understanding the structural requirements for biological activity and for the design of compounds with specific therapeutic targets (Fischer, 2010).

Wirkmechanismus

Target of Action

The primary target of 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine is the A2a adenosine receptor . This receptor plays a crucial role in regulating myocardial oxygen consumption and coronary blood flow. The compound can serve as an effector for these receptors .

Mode of Action

This compound interacts with its targets by acting as a bio-isostere for purines, carboxylic acid, and N-acetylated lysine . This interaction results in changes in the receptor’s activity, leading to various downstream effects.

Biochemical Pathways

It is known that the compound has significant biological activities in a variety of domains, such asantibacterial, antifungal, antiviral, antiparasitic, and anticancer . It is also known to affect tubulin polymerization .

Result of Action

The compound exhibits remarkable biological activities in a variety of domains. It has been found to possess antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities . In addition, it has been shown to have antitumor activity , both in vitro and in vivo, affecting tubulin polymerization .

Zukünftige Richtungen

The [1,2,4]triazolo[1,5-a]pyrimidines, including “7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine”, have shown promising biological properties, which makes them interesting targets for future research . Their potential applications in treating various diseases, particularly cancer, make them a significant area of study .

Biochemische Analyse

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some triazolopyrimidines have been found to act as inhibitors of JAK1 and JAK2, which are key enzymes in various cell signaling pathways .

Molecular Mechanism

The molecular mechanism of action of 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine is not well-defined due to the limited research available. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have been synthesized under microwave conditions, suggesting that they may be stable under these conditions .

Eigenschaften

IUPAC Name |

7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O/c1-2-8(14-5-1)7-3-4-10-9-11-6-12-13(7)9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVULLUWKSHJFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=NC3=NC=NN23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-(8-butyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2896586.png)

![Lithium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2896593.png)

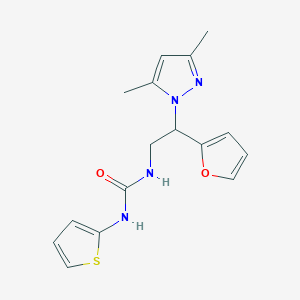

![2-(4-Benzylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2896595.png)

![1-(2,3-Dimethoxyphenyl)-3-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2896596.png)

![3-(4-(methylthio)phenyl)-2-phenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2896599.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(2-fluorobenzyl)-1H-pyrrol-2-yl]-1,2,4-oxadiazole](/img/structure/B2896600.png)

![N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2896604.png)

![N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2896605.png)